E-1-(2,4,6-trimethylphenyl)ethanone oxime is a chemical compound characterized by its unique structure, which includes a ketone group and an oxime functional group. The molecular formula of this compound is , and it has a molecular weight of approximately 177.243 g/mol. The compound is notable for the presence of three methyl groups on the aromatic ring, which significantly influence its chemical properties and reactivity. This compound is classified under oximes, which are derived from ketones or aldehydes by the reaction with hydroxylamine.
The synthesis of E-1-(2,4,6-trimethylphenyl)ethanone oxime typically involves the following steps:
This method provides a reliable laboratory route for preparing this compound.
E-1-(2,4,6-trimethylphenyl)ethanone oxime has potential applications in various fields:
E-1-(2,4,6-trimethylphenyl)ethanone oxime can be compared to several similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Acetophenone oxime | Lacks three methyl groups on the aromatic ring | Different reactivity due to fewer electron-donating groups |
| Benzophenone oxime | Contains a phenyl group instead of a trimethylphenyl group | Variations in steric and electronic effects |
| 2,4,6-Trimethylbenzaldehyde oxime | Has an aldehyde group instead of a ketone group | Affects chemical behavior and reactivity |
The uniqueness of E-1-(2,4,6-trimethylphenyl)ethanone oxime lies in its three methyl groups on the aromatic ring. These groups enhance its reactivity in electrophilic substitution reactions and improve its ability to form stable complexes with metal ions compared to these similar compounds .
E-1-(2,4,6-trimethylphenyl)ethanone oxime, also known as 1-mesitylethan-1-one oxime, is a ketoxime derivative characterized by its E-configuration. The molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. Its structure consists of a mesityl group (2,4,6-trimethylphenyl) attached to an ethanone moiety, which forms a ketoxime via condensation with hydroxylamine. The E-configuration refers to the trans arrangement of the hydroxylamine (-NOH) and the mesityl group relative to the central carbon-nitrogen double bond.
Key structural features include:
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | E-1-(2,4,6-trimethylphenyl)ethanone oxime | |
| Synonyms | N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine | |
| CAS Number | 68253-34-9 |
Oximes, first studied in the 19th century, are derivatives of aldehydes or ketones condensed with hydroxylamine. The term "oxime" combines "oxygen" and "imine". E-1-(2,4,6-trimethylphenyl)ethanone oxime emerged as a specialized ketoxime with steric and electronic modifications due to its mesityl group. Early studies on oximes focused on their synthesis and use in Beckmann rearrangements, while modern applications include catalysis and bioconjugation.
This compound is a sterically hindered derivative of acetophenone oxime, where the mesityl group replaces the hydrogen on the aromatic ring. Compared to unsubstituted acetophenone oxime, it exhibits:
The synthesis of E-1-(2,4,6-trimethylphenyl)ethanone oxime primarily follows established oximation protocols involving the nucleophilic condensation of hydroxylamine derivatives with the corresponding ketone substrate [9]. The classical approach employs hydroxylamine hydrochloride in combination with sodium acetate as a buffering agent to maintain optimal reaction conditions [10] [12]. This methodology has proven particularly effective for aromatic ketones bearing multiple methyl substituents on the benzene ring .
The fundamental mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 1-(2,4,6-trimethylphenyl)ethanone, followed by proton transfer and dehydration to yield the corresponding oxime [14] [17]. The reaction proceeds through the formation of a tetrahedral intermediate, which subsequently undergoes elimination of water to establish the carbon-nitrogen double bond characteristic of oximes [14]. The presence of multiple methyl groups in the 2,4,6-positions on the aromatic ring introduces steric hindrance that can influence both the reaction rate and stereochemical outcome [39].
Research findings indicate that the trimethyl substitution pattern significantly affects the reaction kinetics compared to unsubstituted acetophenone derivatives [39]. The electron-donating nature of the methyl groups enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydroxylamine . However, the steric bulk around the reaction center necessitates longer reaction times and slightly elevated temperatures to achieve optimal conversion rates .
Table 1: Classical Oximation Reaction Conditions
| Substrate | Hydroxylamine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | NH₂OH·HCl/NaOAc | Ethanol | 80 | 4 | 95 | [11] |
| Cyclohexanone | NH₂OH·HCl/NaOAc | Ethanol | 80 | 4 | 98 | [11] |
| Benzophenone | NH₂OH·HCl/NaOAc | Ethanol | 80 | 20 | 60 | [8] |
| E-1-(2,4,6-trimethylphenyl)ethanone | NH₂OH·HCl/NaOAc | Ethanol | 80 | 6 | 90 |
The optimization of reaction conditions for trimethylphenyl systems requires careful consideration of several parameters . Temperature control is critical, as insufficient heating results in incomplete conversion, while excessive temperatures can promote competing side reactions [17]. The molar ratio of hydroxylamine hydrochloride to ketone substrate typically ranges from 1.1 to 1.3 equivalents to ensure complete conversion while minimizing excess reagent consumption .
Alternative hydroxylamine sources have been investigated for enhanced reaction efficiency [11] [23]. Hydroxylamine free base demonstrates superior reactivity compared to the hydrochloride salt, particularly in methanol as solvent, resulting in improved reaction times and yields [19]. Bismuth oxide has emerged as an effective catalyst for solvent-free oximation reactions, achieving quantitative yields within minutes for aromatic aldehydes and moderate yields for ketones [23].
The development of stereoselective catalytic systems for oxime synthesis has gained considerable attention due to the importance of enantiomerically pure compounds in pharmaceutical applications [32] [34]. Asymmetric hydrogenation of oximes using chiral transition metal complexes represents a significant advancement in producing optically active hydroxylamine derivatives [34] [36].
Iridium-based catalytic systems utilizing chiral cyclopentadienyl ligands have demonstrated exceptional performance in the asymmetric reduction of oximes to hydroxylamines without cleavage of the nitrogen-oxygen bond [34]. These catalysts operate under mild conditions at room temperature with hydrogen gas as the reducing agent, achieving enantiomeric ratios up to 98:2 and catalyst turnover numbers exceeding 4000 [34]. The methodology tolerates both free oximes and oxime ethers, providing versatility in substrate scope [34].
Nickel-catalyzed asymmetric hydrogenation has emerged as a cost-effective alternative to precious metal systems [36]. Nickel complexes bearing chiral bisphosphine ligands demonstrate remarkable efficiency in reducing both substituted and unsubstituted oximes to the corresponding chiral hydroxylamines [36]. This methodology achieves yields up to 99% with enantiomeric excess values reaching 99%, representing a significant breakthrough in the field [36].
Table 2: Stereoselective Catalysts for Oxime Synthesis
| Catalyst System | Substrate Type | Enantiomeric Excess (%) | Turnover Number | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| Ir-Cp*X complexes | Oximes/Oxime ethers | Up to 95 | Up to 4000 | RT, H₂, acid | [34] |
| Ni-bisphosphine | Unsubstituted oximes | Up to 99 | 500-1000 | 40°C, H₂ | [36] |
| Pd-chiral ligands | Phosphonate oximes | Up to 90 | 200-500 | RT, H₂, acid | [40] |
| Rh-Josiphos | O-acetyloximes | Up to 94 | 100-300 | 40°C, H₂ | [40] |
Palladium-catalyzed asymmetric hydrogenation systems have shown particular effectiveness with phosphonate oxime substrates [40]. The use of palladium acetate in combination with chiral ligands and camphor sulfonic acid as an activator in trifluoroethanol achieves enantiomeric excess values up to 90% [40]. This methodology provides access to chiral nitrogen-hydroxy-alpha-amino phosphonates, which serve as valuable building blocks in medicinal chemistry [40].
The stereochemical outcome in catalytic oxime reductions is significantly influenced by the geometric configuration of the starting oxime [47]. E-configured oximes generally provide higher stereoselectivity compared to their Z-counterparts, necessitating careful substrate preparation to achieve optimal results [47]. The involvement of acid co-catalysts, particularly methanesulfonate anions, plays a crucial role in determining the stereochemical preference through non-covalent interactions with the catalytic species [7].
Solvent selection profoundly influences both the reaction rate and selectivity in oxime formation reactions [18] [19]. The dielectric constant, hydrogen bonding capacity, and coordinating ability of solvents directly affect the nucleophilicity of hydroxylamine and the electrophilicity of the carbonyl substrate [18]. Systematic studies have revealed significant variations in reaction efficiency across different solvent systems [19] [20].
Polar protic solvents, particularly alcohols, facilitate oxime formation through stabilization of ionic intermediates and transition states [19]. Methanol demonstrates superior performance compared to ethanol, achieving enhanced reaction rates and improved selectivity due to its higher polarity and better solvation properties [19]. Trifluoroethanol exhibits exceptional effectiveness in asymmetric catalytic systems, providing optimal conditions for chiral induction while maintaining high conversion rates [34].
Table 3: Solvent Effects in Oxime Formation
| Solvent | Dielectric Constant | Reaction Rate Enhancement | Selectivity (%) | Typical Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Water | 80.1 | 1.0x | 85 | 65 | [20] |
| Ethanol | 24.5 | 2.5x | 92 | 80 | [19] |
| Methanol | 32.7 | 3.2x | 94 | 65 | [19] |
| Trifluoroethanol | 26.1 | 4.1x | 96 | 25 | [34] |
| Dichloromethane | 8.9 | 1.8x | 88 | 40 | [23] |
| Solvent-free | N/A | 5.0x | 98 | 80 | [23] |
Aqueous reaction media have gained attention for environmental sustainability considerations [20]. The development of green synthetic protocols utilizing water as the reaction medium with titanium silicate catalysts enables efficient oxime synthesis while minimizing organic solvent consumption [20]. This approach requires continuous feeding of hydrogen peroxide at elevated temperatures and achieves high yields through careful optimization of reactant ratios [20].
Solvent-free conditions represent the most environmentally benign approach to oxime synthesis [23]. Bismuth oxide-catalyzed reactions under grinding conditions achieve quantitative yields within minutes for aromatic substrates [23]. The absence of solvent eliminates purification challenges associated with solvent removal and reduces environmental impact significantly [23].
Reaction optimization for E-1-(2,4,6-trimethylphenyl)ethanone oxime synthesis requires careful consideration of multiple parameters . Temperature optimization balances reaction rate with selectivity, with the optimal range typically falling between 70-85°C for alcohol solvents . pH control is critical, as overly acidic conditions can protonate hydroxylamine and reduce its nucleophilicity, while basic conditions may promote competing reactions [17].
Table 5: Reaction Optimization Parameters for Trimethylphenyl Systems
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Trimethyl Substitution Impact | Reference |
|---|---|---|---|---|---|
| Temperature | 70-85°C | Moderate | High | Requires higher T | |
| pH | 3.5-4.5 | High | Very High | More sensitive | [17] |
| Hydroxylamine equiv. | 1.1-1.3 | High | Moderate | Needs excess | |
| Catalyst loading | 5-10 mol% | Moderate | High | Higher loading needed | [15] |
| Reaction time | 4-8 h | Moderate | Low | Slower reaction | |
| Stirring rate | 300-500 rpm | Low | Low | No significant effect |
The industrial production of oximes, particularly cyclohexanone oxime as a model system, reveals significant challenges that extend to other oxime derivatives including E-1-(2,4,6-trimethylphenyl)ethanone oxime [21] [29]. The scale-up from laboratory synthesis to commercial production introduces complexities related to safety, economics, and process efficiency [21] [22].
Raw material supply and handling represent primary concerns in industrial oxime production [21]. Hydroxylamine hydrochloride requires careful storage and transport due to its corrosive nature and potential for decomposition [21]. On-site generation of hydroxylamine through reduction of nitrate or nitrogen oxides provides an alternative approach that eliminates transportation risks while ensuring fresh reagent availability [21] [22].
Table 4: Industrial-Scale Production Challenges
| Challenge Category | Specific Issue | Current Solution | Production Scale (kg/h) | Cost Impact | Reference |
|---|---|---|---|---|---|
| Raw Material Supply | Hydroxylamine storage/transport | On-site generation | 6000-15000 | High | [21] |
| Process Safety | H₂O₂ handling | Dilute H₂O₂ use | 6000-15000 | Medium | [22] |
| Catalyst Stability | TS-1 deactivation | HTS-1 development | 6000-15000 | High | [45] |
| Product Separation | Oxime-water separation | Crystallization | 6000-15000 | Medium | [21] |
| Waste Management | Ammonium sulfate by-product | Fertilizer market | 6000-15000 | Low | [29] |
| Energy Consumption | High temperature requirements | Process intensification | 6000-15000 | High | [21] |
Process safety considerations are paramount in large-scale oxime production [22]. Hydrogen peroxide handling presents significant risks due to its oxidizing nature and potential for explosive decomposition [22]. Industrial processes employ dilute hydrogen peroxide solutions and continuous feeding systems to minimize inventory and reduce safety hazards [22]. Advanced reactor designs with enhanced heat transfer capabilities ensure temperature control and prevent thermal runaway reactions [22].
Catalyst stability emerges as a critical factor affecting long-term process economics [45]. Titanium silicate-1 catalysts used in ammoximation reactions experience deactivation through formation of titanium dioxide-silica domains when exposed to high ammonia concentrations [45]. The development of hollow titanium silicates offers improved stability and extended catalyst lifetime, reducing replacement costs and process downtime [45].
Product separation and purification present technical challenges due to the polar nature of oximes and their tendency to form hydrogen bonds with water [21]. Crystallization-based separation techniques provide effective purification while enabling product recovery in high purity [21]. Alternative separation methods utilizing selective adsorption or membrane technologies are under investigation for process intensification [21].
Waste management considerations significantly impact the environmental footprint of industrial oxime production [29]. Traditional hydroxylamine-based processes generate substantial quantities of ammonium sulfate as a by-product, requiring disposal or utilization as low-value fertilizer [29]. Alternative synthetic routes that minimize waste generation or produce valuable co-products are actively pursued to improve process sustainability [29].
Energy consumption represents a major economic factor in industrial oxime synthesis [21]. High-temperature requirements for adequate reaction rates contribute significantly to operating costs [21]. Process intensification through improved heat integration, advanced reactor designs, and continuous processing concepts offer opportunities for energy reduction while maintaining production efficiency [21].
E-1-(2,4,6-trimethylphenyl)ethanone oxime, commonly known as 2,4,6-trimethylacetophenone oxime or 1-mesitylethanone oxime, is an oxime derivative characterized by its unique structural features that arise from the presence of three methyl groups on the aromatic ring [1]. This compound exhibits interesting stereochemical properties and represents a valuable model for studying oxime chemistry and tautomerism [2] [3]. The structural characterization of this compound requires multiple analytical techniques to fully understand its molecular geometry, electronic properties, and isomeric behavior.
X-ray crystallographic analysis reveals that E-1-(2,4,6-trimethylphenyl)ethanone oxime adopts an extended conformation in the solid state [2]. The compound crystallizes in the monoclinic crystal system with space group P21/c, displaying typical oxime hydrogen bonding patterns [2] [3]. The crystal structure demonstrates that the compound exists predominantly in the E-configuration, with the oxime hydroxyl group oriented away from the bulky mesityl ring system [2].
| Crystal Parameter | Value |
|---|---|
| Crystal System | Monoclinic [2] |
| Space Group | P21/c [2] |
| Z value | 4 [2] |
| Temperature | 293 K [2] |
| Molecular Formula | C11H15NO [1] |
| Molecular Weight | 177.24 g/mol [1] |
The crystallographic data shows that the mesityl ring and the oxime group are approximately coplanar, with the three methyl substituents creating significant steric hindrance [2]. This steric effect is crucial in determining the preferred E-configuration of the oxime double bond [2] [3].
In the crystal lattice, E-1-(2,4,6-trimethylphenyl)ethanone oxime forms dimeric arrangements through O-H···N intermolecular hydrogen bonds [2] [3]. These hydrogen bonds create centrosymmetric dimers with an R22(6) ring motif [2]. The compound also exhibits weak C-H···O interactions and π···π stacking interactions that contribute to the overall crystal packing [3].
The N1-N1 intermolecular contact distance of 2.89 Å between inversion-related chains demonstrates the importance of weak interactions in stabilizing the crystal structure [3]. The dimeric hydrogen bonding pattern is characteristic of oximes and plays a crucial role in determining the solid-state properties of the compound [2].
The bond lengths and angles in E-1-(2,4,6-trimethylphenyl)ethanone oxime are consistent with typical oxime structures [2]. The C=N bond length is approximately 1.280 Å, which is characteristic of oxime double bonds [2]. The N-O bond length falls within the expected range for oxime compounds, typically around 1.35-1.40 Å [2].
The dihedral angle between the mesityl ring and the oxime plane is influenced by the steric interactions between the ortho methyl groups and the oxime functionality [2]. This geometric constraint is a key factor in determining the stability of the E-isomer over the Z-isomer [2] [3].
FT-IR spectroscopy provides valuable information about the functional groups present in E-1-(2,4,6-trimethylphenyl)ethanone oxime [4] [5]. The characteristic oxime OH stretching vibration appears as a broad band centered around 3150-3300 cm⁻¹ [6] [7]. This band is typically broader than that of simple alcohols due to hydrogen bonding effects [6].
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretching | 3150-3300 [6] [7] | Oxime hydroxyl group |
| C=N stretching | 1630-1640 [6] [7] | Oxime double bond |
| N-O stretching | 930-990 [6] [7] | Oxime N-O bond |
| Aromatic C-H stretching | 3030-3130 [8] | Aromatic protons |
| Aliphatic C-H stretching | 2850-3000 [8] | Methyl groups |
The C=N stretching vibration of the oxime group appears at approximately 1630-1640 cm⁻¹, which is characteristic of oxime compounds [6] [7]. The N-O stretching mode is observed in the region 930-990 cm⁻¹, providing confirmation of the oxime functionality [6].
The presence of multiple methyl groups on the aromatic ring is evidenced by strong C-H stretching vibrations in the aliphatic region (2850-3000 cm⁻¹) and various C-H deformation modes [8] [9]. The aromatic C-H stretching vibrations appear at 3030-3130 cm⁻¹, confirming the presence of the substituted benzene ring [8].
1H NMR spectroscopy is particularly useful for determining the E/Z configuration of oximes [4] [10]. For E-1-(2,4,6-trimethylphenyl)ethanone oxime, the 1H NMR spectrum in CDCl₃ shows characteristic signals that confirm the E-configuration [4].
The oxime proton appears as a broad singlet at approximately 8-9 ppm, which is typical for oxime OH protons [4] [10]. The position of this signal can vary depending on the solvent and concentration due to hydrogen bonding effects [4].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Oxime OH | 8-9 [4] [10] | Broad singlet | 1H |
| Aromatic CH | 6.85-6.90 [4] | Singlet | 2H |
| Oxime CH₃ | 2.32-2.58 [4] | Singlet | 3H |
| Aromatic CH₃ | 2.10-2.32 [4] | Singlet | 9H |
The aromatic protons appear as a singlet at approximately 6.85-6.90 ppm, reflecting the symmetrical substitution pattern of the mesityl ring [4]. The oxime methyl group resonates at 2.32-2.58 ppm, while the aromatic methyl groups appear as a complex multiplet in the range 2.10-2.32 ppm [4].
13C NMR spectroscopy provides detailed information about the carbon framework of E-1-(2,4,6-trimethylphenyl)ethanone oxime [4] [11]. The oxime carbon appears at approximately 158-160 ppm, which is characteristic of oxime C=N carbons [4] [12].
The aromatic carbons show a complex pattern reflecting the substitution pattern of the mesityl ring [4] [11]. The quaternary carbon bearing the oxime group appears at approximately 137-138 ppm, while the other aromatic carbons resonate between 128-140 ppm [4].
| Carbon Environment | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Oxime C=N | 158-160 [4] [12] | Oxime carbon |
| Aromatic C-oxime | 137-138 [4] | Quaternary aromatic carbon |
| Aromatic CH | 128-130 [4] | Aromatic carbons |
| Aromatic C-CH₃ | 135-140 [4] | Methylated aromatic carbons |
| Oxime CH₃ | 12-14 [4] | Oxime methyl carbon |
| Aromatic CH₃ | 20-22 [4] | Aromatic methyl carbons |
Mass spectrometry provides molecular weight confirmation and fragmentation patterns for E-1-(2,4,6-trimethylphenyl)ethanone oxime [13] [14]. The molecular ion peak appears at m/z 177, corresponding to the molecular formula C₁₁H₁₅NO [1].
The fragmentation pattern shows characteristic losses typical of oximes [13]. The base peak often corresponds to the loss of the oxime hydroxyl group (loss of 17 mass units), giving a peak at m/z 160 [13]. Other significant fragments include:
| Fragment (m/z) | Assignment | Relative Intensity |
|---|---|---|
| 177 [1] | Molecular ion [M]⁺ | Variable |
| 160 [13] | [M-OH]⁺ | High |
| 145 [13] | [M-NOH]⁺ | Moderate |
| 130 [13] | [M-NOH-CH₃]⁺ | Low |
| 119 [13] | Mesityl fragment | High |
The fragmentation pattern supports the proposed structure and provides evidence for the presence of the oxime functionality [13]. The stability of the mesityl fragment (m/z 119) reflects the electron-donating effects of the three methyl groups [13].
DFT calculations have been extensively used to study the tautomeric behavior of E-1-(2,4,6-trimethylphenyl)ethanone oxime [15] [16] [17]. These calculations provide insights into the relative stability of different tautomeric forms and the mechanisms of interconversion [15] [17].
Quantum chemical calculations using the B3LYP/6-31G(d) level of theory have been employed to optimize the geometries of different tautomeric forms [15] [18] [17]. The calculations reveal that the E-isomer is thermodynamically more stable than the Z-isomer by approximately 2-6 kJ/mol [19].
| Tautomeric Form | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Comments |
|---|---|---|---|
| E-oxime | 0.0 [19] | 2.8-3.2 [15] | Most stable form |
| Z-oxime | +2.0 to +6.0 [19] | 3.5-4.0 [15] | Less stable |
| Nitroso tautomer | +15-20 [20] | 4.2-4.8 [15] | Rarely observed |
| Nitrone tautomer | +20-25 [21] | 3.8-4.2 [15] | Uncommon |
HOMO-LUMO analysis provides information about the electronic properties of E-1-(2,4,6-trimethylphenyl)ethanone oxime [15] [18]. The HOMO is typically localized on the oxime nitrogen and aromatic ring system, while the LUMO is primarily associated with the aromatic π* system [15].
The energy gap between HOMO and LUMO is approximately 4.5-5.0 eV, indicating moderate chemical reactivity [15] [18]. The molecular electrostatic potential (MEP) maps reveal regions of high electron density around the oxime nitrogen and oxygen atoms [18].
Computational studies have elucidated the mechanisms of tautomerization in oximes [17] [19]. Three main pathways have been identified:
Intramolecular proton transfer: Direct migration of the hydroxyl proton to the oxime nitrogen through a triangular transition state [17]. This pathway has a high activation barrier (>200 kJ/mol) and is unlikely at room temperature [17].
Intermolecular proton exchange: Proton transfer between two oxime molecules through a dimeric intermediate [17]. This pathway has a lower activation barrier but is thermodynamically unfavorable [17].
Solvent-catalyzed tautomerization: Proton transfer assisted by solvent molecules (e.g., methanol) through a cyclic transition state [17]. This pathway shows moderate activation barriers and is the most plausible mechanism under typical conditions [17].
The influence of solvent on tautomeric equilibria has been studied using implicit solvation models [19]. DMSO stabilizes the E-isomer through specific hydrogen bonding interactions with the oxime OH group [19]. The SMD solvation model predicts that the E-isomer is more stable in polar solvents, consistent with experimental observations [19].
The main structural difference between E- and Z-isomers of 1-(2,4,6-trimethylphenyl)ethanone oxime lies in the orientation of the oxime hydroxyl group relative to the mesityl ring [2] [3]. In the E-isomer, the OH group is oriented away from the ring (trans configuration), while in the Z-isomer, it is oriented toward the ring (cis configuration) [2] [22].
The steric hindrance between the oxime OH group and the ortho methyl groups in the Z-isomer leads to significant destabilization [2] [3]. This steric clash is responsible for the predominance of the E-isomer in most experimental conditions [2] [22].
| Structural Parameter | E-Isomer | Z-Isomer |
|---|---|---|
| Stability | High [2] [22] | Lower [2] [22] |
| Steric hindrance | Minimal [2] | Significant [2] |
| Intramolecular H-bonding | Absent [2] | Possible [19] |
| Dipole moment | Lower [15] | Higher [15] |
| Crystallization tendency | High [2] | Low [2] |
The E- and Z-isomers show distinct spectroscopic signatures that allow for their identification and quantification [22] [16]. In 1H NMR spectroscopy, the oxime proton appears at different chemical shifts for the two isomers [22]. The E-isomer typically shows the oxime proton at 8-9 ppm, while the Z-isomer appears at slightly higher field due to shielding effects [22].
The aromatic protons also show subtle differences in chemical shift between the two isomers [22]. The Z-isomer may show broader signals due to restricted rotation around the C-N bond [22].
Thermodynamic calculations reveal that the E-isomer is more stable than the Z-isomer by 2-6 kJ/mol [19]. This energy difference is primarily due to steric repulsion between the oxime OH group and the ortho methyl groups in the Z-isomer [19].
The enthalpy of formation for the E-isomer is lower than that of the Z-isomer, while the entropy difference is minimal [19]. The Gibbs free energy difference favors the E-isomer under standard conditions [19].
The interconversion between E- and Z-isomers occurs through a planar transition state with an activation barrier of approximately 200 kJ/mol [19]. This high barrier makes thermal isomerization extremely slow at room temperature [19].
Photoisomerization can occur under UV irradiation, leading to E→Z conversion [23]. This process involves triplet sensitization and results in rotation around the C=N bond [23]. The photoisomerization quantum yield is typically low due to the high stability of the E-isomer [23].
The predominance of the E-isomer has important implications for synthetic applications [2] [3]. The E-configuration is preferred in most reactions due to its lower steric hindrance and higher stability [2]. This selectivity can be exploited in asymmetric synthesis and in the design of chiral catalysts [2].